molecular formula C34H24O5 B8122802 O,O'-Fluorecein dibenzyl ether

O,O'-Fluorecein dibenzyl ether

Cat. No.: B8122802
M. Wt: 512.5 g/mol
InChI Key: LYWNSPDXNHMURG-UHFFFAOYSA-N
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Description

Molecular Architecture and Electronic Configuration

O,O'-Fluorescein dibenzyl ether features a xanthene core (fluorescein backbone) with two carboxyl groups esterified by benzyl groups. The molecular formula C₃₄H₂₄O₅ reflects this structure:

  • Xanthene core : A planar, conjugated system enabling intense fluorescence.
  • Benzyl esters : Two phenylmethyl (C₆H₅CH₂-) groups attached to the oxygen atoms of the fluorescein carboxylates.

The electronic configuration involves a conjugated π-system spanning the xanthene ring and ester linkages, which stabilizes the excited state and contributes to its luminescent properties. The benzyl groups serve as electron-donating substituents, potentially modulating the HOMO-LUMO energy gap and emission wavelength.

Key Structural Features :

Component Role in Fluorescence
Xanthene core π-conjugated system for excitation
Benzyl esters Electron donation, photostability
Ester linkages Tunable reactivity and solubility

Comparative Analysis of Fluorescein Ether Derivatives

O,O'-Fluorescein dibenzyl ether differs significantly from other fluorescein derivatives (e.g., fluorescein isothiocyanate, FITC). A comparative analysis highlights its unique properties:

Property O,O'-Fluorescein Dibenzyl Ether Fluorescein (Free Acid) FITC (Fluorescein Isothiocyanate)
Molecular Weight 512.55 g/mol 332.31 g/mol 389.38 g/mol
Reactivity Ester groups (hydrolysis-prone) Carboxyl groups (free) Isothiocyanate (amine-reactive)
Photostability Exceptional Moderate Moderate
Solubility Organic solvents (e.g., DMSO) Aqueous (pH-dependent) Aqueous (pH-dependent)

The benzyl ester groups enhance lipophilicity and resistance to hydrolysis, making this derivative suitable for applications in non-aqueous environments.

Crystallographic Studies and Conformational Dynamics

Crystallographic data for O,O'-fluorescein dibenzyl ether are not explicitly reported in the literature. However, theoretical insights can be drawn from its structural analogs:

  • Conformational Flexibility :

    • The xanthene core adopts a rigid planar geometry, while the benzyl groups exhibit rotational freedom around the ester bonds.
    • Steric hindrance between the benzyl groups and xanthene substituents may influence packing in the solid state.
  • Hypothetical Crystal Packing :

    Aspect Expected Behavior
    Molecular Arrangement Herringbone or layered packing due to aromatic interactions
    Hydrogen Bonding Limited (no free -OH groups)
    Solvent Channels Possible inclusion of solvent molecules in voids

Experimental studies would require X-ray diffraction or neutron scattering to confirm these hypotheses.

Properties

IUPAC Name

3',6'-bis(phenylmethoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24O5/c35-33-27-13-7-8-14-28(27)34(39-33)29-17-15-25(36-21-23-9-3-1-4-10-23)19-31(29)38-32-20-26(16-18-30(32)34)37-22-24-11-5-2-6-12-24/h1-20H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWNSPDXNHMURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thermodynamic Properties

DBE is compared to structurally similar ethers like benzyl phenyl ether (BPE) , diphenyl ether (DPE) , and 2-methoxy-naphthalene (2-MN) in liquid organic hydrogen carrier (LOHC) systems :

Compound ∆ₐH° (kJ·mol⁻¹) ∆fH° (liquid, kJ·mol⁻¹) Hydrogenation Enthalpy (kJ·mol⁻¹)
Dibenzyl Ether 74.8 ± 1.5 -120.3 ± 2.1 +38.2 (less favorable)
Benzyl Phenyl Ether 81.2 ± 1.7 -98.5 ± 1.8 +42.5
Diphenyl Ether 85.6 ± 1.9 -75.4 ± 1.6 +45.8
2-Methoxy-naphthalene 88.3 ± 1.8 -62.1 ± 1.5 +29.7 (more favorable)

Key Findings :

  • DBE exhibits lower vaporization enthalpy than BPE and DPE, suggesting easier volatility .
  • 2-Methoxy-naphthalene shows superior dehydrogenation thermodynamics due to methoxy group stabilization .

Reactivity in Hydrogenolysis and Catalytic Processes

DBE’s α-O-4 linkages are cleaved more efficiently than diaryl ethers (e.g., diphenyl ether) under catalytic hydrogenolysis using Ru/Co or Ni/P composites :

Hydrogenolysis Product Yields (Over RuCoP/SiO₂ Catalyst):
Compound Main Products (Yield %) By-Products
Dibenzyl Ether Toluene (88.0%), Benzene (20.3%) Phenylmethanol (<5%)
Benzyl Phenyl Ether Toluene (72.4%), Phenol (35.8%) Benzyl Alcohol (12.6%)
Diphenyl Ether Phenol (58.9%), Benzene (15.2%) Biphenyl (9.8%)

Mechanistic Insights :

  • DBE undergoes H⁻ attack at α-C, followed by C–O cleavage, yielding toluene as the dominant product .
  • BPE requires harsher conditions due to stronger aryl-O bonds, resulting in lower toluene yields .

Q & A

Q. What are the common synthetic routes for dibenzyl ether in laboratory settings?

Methodological Answer: Dibenzyl ether is synthesized via two primary routes:

  • Alkaline hydrolysis of benzyl chloride: Reacting benzyl chloride with aqueous NaOH yields dibenzyl ether (67% yield) and benzyl alcohol. The reaction is temperature-dependent and can be optimized by using inert solvents (e.g., toluene) to suppress ether formation .
  • Acid-catalyzed dehydration of benzyl alcohol: Using catalysts like TiOH-80 (titanium hydroxide) at 180°C facilitates the dehydration of benzyl alcohol to dibenzyl ether as an intermediate, with yields up to 83% under optimized conditions .

Key Data:

MethodCatalyst/SolventYield (%)Byproducts
Alkaline hydrolysisNaOH/H₂O67Benzyl alcohol
Acid-catalyzed dehydrationTiOH-8083Water

Q. How can dibenzyl ether be purified from complex reaction mixtures?

Methodological Answer: Purification typically involves flash chromatography with eluents like CH₂Cl₂-Hexane (10–20% CH₂Cl₂) to isolate dibenzyl ether from byproducts such as benzyl alcohol or unreacted precursors . For large-scale reactions, distillation under reduced pressure (boiling point: ~298°C) is effective. Analytical techniques like GC-MS or ¹H NMR (δ 4.5–4.6 ppm for OCH₂ protons) confirm purity .

Advanced Research Questions

Q. How does dibenzyl ether influence the crystallization pathway of SnO₂ nanoparticles in sol-gel synthesis?

Methodological Answer: Dibenzyl ether acts as a solvent and polymerization inducer in nonaqueous sol-gel synthesis of SnO₂ nanoparticles. Its aromatic rings create spatial hindrance, limiting particle growth and stabilizing smaller nanocrystals (~5–10 nm). The solvent’s ability to polymerize with tin(IV) chloride releases water, accelerating hydrolytic restructuring into rutile-type SnO₂ .

Key Data:

SolventParticle Size (nm)Crystallization Pathway
Dibenzyl ether5–10Polymerization-driven restructuring
Diisopropyl ether15–20Surface-limited polymerization

Q. What role does dibenzyl ether play as an intermediate in N-alkylation reactions of amines?

Methodological Answer: In TiOH-80-catalyzed N-alkylation, dibenzyl ether forms via benzyl alcohol dehydration and subsequently undergoes ammonolysis with amines. The reaction proceeds in two steps:

Dehydration: Benzyl alcohol → dibenzyl ether (rate-limiting step, requiring acid sites).

C-O bond cleavage: Dibenzyl ether reacts with amines (e.g., aniline) to yield secondary amines (99% yield in 15 h). In-situ FTIR confirms acid-site dependency .

Mechanistic Insight:

  • Rate Comparison: Ammonolysis of dibenzyl ether (80 mmol/g·h) is 6× faster than benzyl alcohol dehydration .
  • Catalyst Sensitivity: Pretreatment temperatures >180°C deactivate acid sites, reducing yields .

Q. How can selective cleavage of C-O bonds in dibenzyl ether be achieved for synthetic applications?

Methodological Answer: Pd/activated carbon (Pd/AC) catalysts enable selective C-O bond cleavage at room temperature. The reaction favors cleavage at the benzyl-O bond due to lower bond dissociation energy (BDE: ~60 kcal/mol) compared to aryl-O bonds. Key parameters:

  • Catalyst loading: 5 wt% Pd/AC.
  • Solvent: Ethanol/water mixture.
  • Conversion: >95% selectivity to toluene and phenol derivatives .

Comparative BDE Data:

Bond TypeBDE (kcal/mol)Cleavage Efficiency (%)
Benzyl-O (C₆H₅CH₂-O)6095
Aryl-O (C₆H₅-O)85<5

Q. How does dibenzyl ether behave under high-temperature catalytic conditions?

Methodological Answer: At 225–305°C, dibenzyl ether decomposes into benzaldehyde and toluene via acid-catalyzed pathways. Notably, gaseous H₂ does not participate in the mechanism, as confirmed by inert atmosphere studies (N₂ vs. H₂). Yield declines below 200°C due to kinetic limitations .

Thermal Stability Data:

Temperature (°C)Major ProductsYield (%)
225–230Benzaldehyde, toluene85
136–200Unreacted dibenzyl ether<20

Q. What analytical methods are critical for studying dibenzyl ether in reaction mechanisms?

Methodological Answer:

  • In-situ FTIR: Monitors acid-site interactions during alcohol dehydration .
  • GC-MS: Quantifies dibenzyl ether and byproducts in catalytic reactions .
  • ¹H/¹³C NMR: Assigns structural features (e.g., OCH₂ at δ 4.5–4.6 ppm) .

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